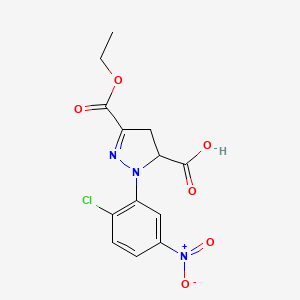
3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, also known as ENPCA, is an organic compound that has been studied extensively in recent years. It is a derivative of pyrazole and has a wide range of applications in the fields of chemistry, biochemistry, and medicine. The compound has been used to synthesize a variety of other compounds, and its properties have been studied in detail.
Aplicaciones Científicas De Investigación
3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications, such as in the synthesis of other compounds, in the study of the mechanism of action of drugs, and in the study of the biochemical and physiological effects of drugs. In addition, 3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been used in the synthesis of a variety of compounds, such as pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridazines, and pyrazolo[3,4-c]thiophenes. 3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has also been used to study the mechanism of action of drugs, as it has been found to be an effective inhibitor of a variety of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Furthermore, 3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been used to study the biochemical and physiological effects of drugs, as it has been found to be an effective inhibitor of a variety of biochemical pathways.
Mecanismo De Acción
The mechanism of action of 3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is not fully understood, but it is known to be an inhibitor of a variety of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has been found to inhibit the activity of these enzymes by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing the reaction. In addition, 3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been found to interact with other proteins, such as the nuclear factor-kappa B (NF-kB) and the cyclic AMP-dependent protein kinase A (PKA).
Biochemical and Physiological Effects
3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of a variety of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, 3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been found to interact with other proteins, such as the nuclear factor-kappa B (NF-kB) and the cyclic AMP-dependent protein kinase A (PKA). Furthermore, 3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been found to have a variety of anti-inflammatory and analgesic effects, as well as a variety of other effects, such as the inhibition of platelet aggregation and the stimulation of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid in lab experiments is that it is relatively easy to synthesize, and it can be used in a variety of experiments. In addition, it is relatively stable, and it has a wide range of applications in the fields of chemistry, biochemistry, and medicine. However, there are some limitations to using 3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid in lab experiments. For example, it is not very soluble in water, and it is not very stable in acidic or basic solutions. Furthermore, it can be toxic if ingested, and it can be irritating to the skin and eyes.
Direcciones Futuras
The potential future directions for 3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research could be conducted into the synthesis of other compounds using 3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, as well as into its potential toxicity and the potential for its use in drug delivery systems. Furthermore, research could be conducted into the use of 3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid in the synthesis of polymers and other materials, as well as into its potential use in the development of new drugs and therapies.
Métodos De Síntesis
3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid can be synthesized through a variety of methods, including the nitration of 4,5-dihydro-1H-pyrazole-5-carboxylic acid, the nitration of 1-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid, and the nitration of ethyl 4,5-dihydro-1H-pyrazole-5-carboxylic acid. The most common method is the nitration of ethyl 4,5-dihydro-1H-pyrazole-5-carboxylic acid, which involves the reaction of ethyl 4,5-dihydro-1H-pyrazole-5-carboxylic acid with nitric acid and sulfuric acid, followed by the addition of ethyl chloroformate. The resulting product is then purified, and the nitro group is reduced to the corresponding amine.
Propiedades
IUPAC Name |
5-ethoxycarbonyl-2-(3-nitrophenyl)-3,4-dihydropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6/c1-2-22-13(19)10-7-11(12(17)18)15(14-10)8-4-3-5-9(6-8)16(20)21/h3-6,11H,2,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBHXGJZZKXNBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














